molecular formula C6H5ClINO B1449356 2-Amino-5-chloro-4-iodophenol CAS No. 1037298-24-0

2-Amino-5-chloro-4-iodophenol

Cat. No. B1449356
M. Wt: 269.47 g/mol
InChI Key: SHJLQMPWDJBRDG-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-iodophenol is a chemical compound with the molecular formula C6H5ClINO . It is a solid substance that can range in color from white to gray to light-yellow to brown .


Synthesis Analysis

The synthesis of 2-Amino-5-chloro-4-iodophenol can be achieved from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 .


Molecular Structure Analysis

The molecular weight of 2-Amino-5-chloro-4-iodophenol is 269.47 . The InChI key is SHJLQMPWDJBRDG-UHFFFAOYSA-N .


Chemical Reactions Analysis

A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . This type of reaction can occur with 2-Amino-5-chloro-4-iodophenol, especially when the aryl halide is activated by substitution with strongly electron-attracting groups .


Physical And Chemical Properties Analysis

2-Amino-5-chloro-4-iodophenol is a solid substance . It has a molecular weight of 269.47 and a mono-isotopic mass of 268.910431 Da .

Scientific Research Applications

Biological and Pharmacological Effects

Chlorogenic Acid (CGA), a phenolic acid compound, shows promise due to its wide range of biological and pharmacological effects. Although not directly linked to 2-Amino-5-chloro-4-iodophenol, its pharmacological profile includes antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension properties, and potential influence on lipid and glucose metabolism. This broad range of potential applications emphasizes the need for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).

Synthesis and Metal Complex Formation

4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, structurally related to 2-Amino-5-chloro-4-iodophenol, has been synthesized and its transition metal complexes studied. The synthesis involved a condensation reaction and the complexes were characterized spectroscopically. Metal ions such as Mn(II), Fe(II), Co(II), and others form complexes with this compound, indicating potential applications in catalysis or materials science (Abbas et al., 2020).

Noncovalent Interactions

2-Amino-5-chloro-4-iodophenol was studied computationally to understand the behavior of noncovalent interactions. The compound exhibits multiple noncovalent interactions, which are crucial in understanding molecular assembly and interaction in larger structures. This study provides insight into the cooperative or anticooperative nature of these interactions, which is valuable for designing molecular structures and understanding biomolecular processes (Saha & Sastry, 2015).

Reaction Studies

Studies on the reaction between lawsone and derivatives of 2-aminophenol, including 4-chloro-2-aminophenol, shed light on the formation of compounds with potential antiproliferative properties. These studies are crucial for the development of new therapeutic agents and understanding the chemical pathways involved in their synthesis (Kathawate et al., 2014).

Safety And Hazards

The safety information for 2-Amino-5-chloro-4-iodophenol indicates that it has a GHS07 signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

2-amino-5-chloro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJLQMPWDJBRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-4-iodophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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